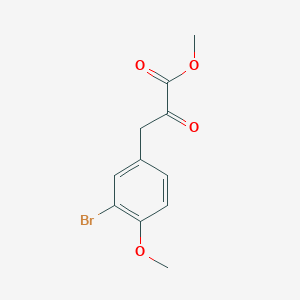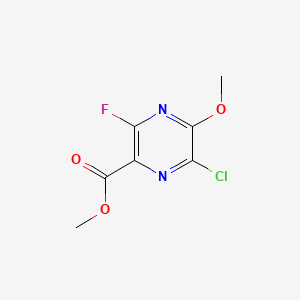
Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C7H6ClFN2O3 and a molecular weight of 220.59 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with chlorine, fluorine, and methoxy groups, as well as a carboxylate ester functional group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate typically involves the use of pyrazine derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research and development laboratories for various applications. The production process involves precise control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrazine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while ester hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-Chloropyridine-3-carboxylate: This compound has a similar structure but lacks the fluorine and methoxy groups, which can affect its reactivity and applications.
Methyl 6-Fluoropyridine-3-carboxylate: This compound contains a fluorine atom but lacks the chlorine and methoxy groups, leading to different chemical properties and uses.
The presence of chlorine, fluorine, and methoxy groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
Molecular Formula |
C7H6ClFN2O3 |
|---|---|
Molecular Weight |
220.58 g/mol |
IUPAC Name |
methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6ClFN2O3/c1-13-6-4(8)10-3(5(9)11-6)7(12)14-2/h1-2H3 |
InChI Key |
NYDDZUYGSGBQAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(N=C1Cl)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
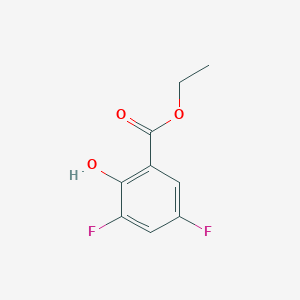
![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)
![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)

![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
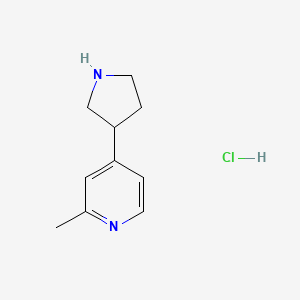
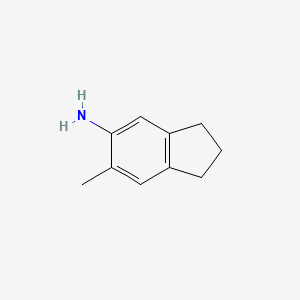
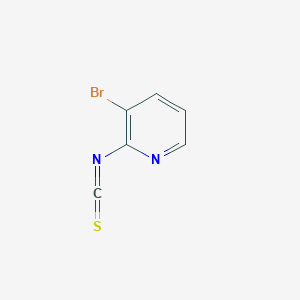

![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)
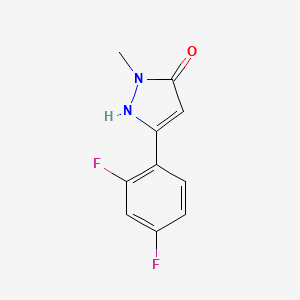
![benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate](/img/structure/B13682249.png)
